Product packaging for Pyrimidin-4-ylmethanamine dihydrochloride(Cat. No.:CAS No. 618446-08-5)

Pyrimidin-4-ylmethanamine dihydrochloride

Numéro de catalogue: B1371727
Numéro CAS: 618446-08-5
Poids moléculaire: 182.05 g/mol
Clé InChI: OTWVWZYBUZELMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Pyrimidine (B1678525) Chemistry and Heterocyclic Systems Research

The pyrimidine ring is a cornerstone of heterocyclic chemistry, most notably as a fundamental component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA. juniperpublishers.com This biological prevalence has spurred extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities. juniperpublishers.comnih.gov Pyrimidin-4-ylmethanamine dihydrochloride (B599025), featuring a reactive aminomethyl group at the 4-position of the pyrimidine ring, is strategically positioned within this field of study. Its structure allows for facile chemical modifications, enabling researchers to explore the vast chemical space around the pyrimidine core. nih.gov

The presence of nitrogen atoms in the pyrimidine ring imparts unique physicochemical properties, such as the ability to act as hydrogen bond acceptors and engage in π-stacking interactions, which are crucial for molecular recognition at biological targets. nih.gov The aminomethyl substituent further enhances its utility, providing a key functional handle for building more complex molecular architectures through various chemical reactions. This makes Pyrimidin-4-ylmethanamine dihydrochloride a valuable starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Significance as a Fundamental Chemical Scaffold in Medicinal Chemistry and Drug Discovery

The true significance of this compound lies in its role as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyrimidine core itself is present in numerous FDA-approved drugs, highlighting its therapeutic relevance. nih.gov Derivatives of the pyrimidine scaffold have been shown to exhibit a remarkable array of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. nih.govgsconlinepress.com

The versatility of the Pyrimidin-4-ylmethanamine moiety allows for its incorporation into a diverse range of molecular designs targeting various biological pathways. For instance, the amino group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a variety of substituents, each potentially modulating the compound's biological activity and pharmacokinetic profile. This adaptability has made it an attractive starting point for the synthesis of targeted therapies, including kinase inhibitors, which are a major class of anticancer drugs. researchgate.net

Overview of Research Trajectories Involving this compound and its Derivatives

Research involving pyrimidine scaffolds, including derivatives of Pyrimidin-4-ylmethanamine, is actively pursuing several promising therapeutic avenues. A significant focus has been on the development of kinase inhibitors, given that abnormal kinase activity is implicated in a multitude of diseases, particularly cancer. researchgate.net The pyrimidine ring can effectively mimic the purine (B94841) core of ATP, allowing pyrimidine derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases.

Another prominent research trajectory is the development of novel antimicrobial agents. With the rise of antibiotic resistance, there is a pressing need for new drugs with novel mechanisms of action. Pyrimidine derivatives have shown potent activity against a range of bacterial and fungal pathogens. researchgate.netnih.gov Research in this area often involves the synthesis of hybrid molecules, where the pyrimidine scaffold is combined with other pharmacophores to enhance antimicrobial efficacy.

Furthermore, the anticancer potential of pyrimidine derivatives continues to be a major area of investigation. gsconlinepress.com Studies have explored their ability to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines. researchgate.net The development of pyrimidine-based compounds that can selectively target cancer cells while minimizing toxicity to healthy cells is a key objective of this research.

Below are interactive data tables summarizing the biological activities of various pyrimidine derivatives, showcasing the therapeutic potential of this chemical class.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

Compound DerivativeCancer Cell LineBiological TargetIC50 Value
Isatin–pyrimidine hybrid---
Imidazole–pyrimidine–sulfonamide hybrid 88-HER281 ± 40 ng/mL
Imidazole–pyrimidine–sulfonamide hybrid 89-HER2208 ± 110 ng/mL
FAK inhibitor 72MDA-MB-231FAK0.126 µM
2,4-di(arylamino)pyrimidine 100-EGFR-L858R/T790M/C797S5.51 nM
2,4-di(arylamino)pyrimidine 100-EGFR-L858R/T790M33.35 nM
Fused 1,4-benzodioxane (B1196944) pyrimidine 131A549 (lung)Tubulin0.80 ± 0.09 μM
Fused 1,4-benzodioxane pyrimidine 131HepG2 (liver)Tubulin0.11 ± 0.02 μM
Fused 1,4-benzodioxane pyrimidine 131U937 (lymphoma)Tubulin0.07 ± 0.01 μM
Fused 1,4-benzodioxane pyrimidine 131Y79 (retinoblastoma)Tubulin0.10 ± 0.02 μM

IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity. nih.gov

Table 2: Anti-inflammatory and Antioxidant Activity of Selected Pyrimidine Derivatives

Compound DerivativeBiological ActivityAssayIC50 Value
Pyrimidine derivative 2aLipoxygenase inhibitorLOX inhibition42 µM
Pyrimidine derivative 2fLipoxygenase inhibitorLOX inhibition47.5 µM
Chalcone 1gLipoxygenase inhibitorLOX inhibition17 µM

IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9Cl2N3 B1371727 Pyrimidin-4-ylmethanamine dihydrochloride CAS No. 618446-08-5

Propriétés

IUPAC Name

pyrimidin-4-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.2ClH/c6-3-5-1-2-7-4-8-5;;/h1-2,4H,3,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWVWZYBUZELMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670737
Record name 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618446-08-5
Record name 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 618446-08-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of Pyrimidin 4 Ylmethanamine Dihydrochloride

Established Synthetic Routes to Pyrimidin-4-ylmethanamine Core

The primary and most industrially viable route for synthesizing the pyrimidin-4-ylmethanamine core involves the chemical reduction of a pyrimidine-4-carbonitrile (B1589050) precursor. This transformation specifically targets the nitrile group, converting it to an aminomethyl group while preserving the aromaticity of the pyrimidine (B1678525) ring. Key methods for this reduction include catalytic hydrogenation and reduction with metal hydrides.

Catalytic hydrogenation is a widely employed method for converting nitriles to primary amines due to its high efficiency and selectivity. bme.husemanticscholar.org This process involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst. Another common approach is the use of powerful hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), which are also effective in reducing nitriles to primary amines. researchgate.netpharmaguideline.com

Precursor Synthesis and Intermediate Derivatization

The crucial precursor for the synthesis of pyrimidin-4-ylmethanamine is pyrimidine-4-carbonitrile. This intermediate can be synthesized through several established methods. A common laboratory-scale approach is the nucleophilic substitution of a 4-halopyrimidine, such as 4-chloropyrimidine (B154816), with a cyanide salt like potassium cyanide (KCN). This reaction displaces the halide to install the nitrile group at the 4-position of the pyrimidine ring. researchgate.net

Alternatively, on an industrial scale, ammoxidation of 4-methylpyrimidine (B18481) can be employed. This process involves the reaction of 4-methylpyrimidine with ammonia (B1221849) and oxygen at high temperatures over a suitable catalyst to directly convert the methyl group into a nitrile group. chemicalbook.com

Intermediate derivatization can be performed at the precursor stage to introduce additional functionality onto the pyrimidine ring. For instance, substituted 4-chloropyrimidines can be used as starting materials to generate a variety of substituted pyrimidine-4-carbonitriles, which can then be reduced to the corresponding substituted pyrimidin-4-ylmethanamine derivatives.

Optimization of Reaction Conditions for Pyrimidin-4-ylmethanamine Dihydrochloride (B599025) Production

The efficiency and selectivity of the conversion of pyrimidine-4-carbonitrile to pyrimidin-4-ylmethanamine are highly dependent on the reaction conditions. For catalytic hydrogenation, the choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that require optimization to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. bme.hursc.org

ParameterConditionPurpose/Effect
Catalyst Raney Nickel, Raney Cobalt, Palladium on Carbon (Pd/C), Rhodium on AluminaActive metals facilitate the addition of hydrogen across the nitrile's carbon-nitrogen triple bond. Nickel and Cobalt are often used for their cost-effectiveness.
Solvent Alcohols (Methanol, Ethanol), Ethers (THF), often with AmmoniaThe presence of ammonia helps to suppress the formation of secondary amine byproducts by reacting with the intermediate imine. bme.hu
Temperature 80–150 °CHigher temperatures increase the reaction rate but can also lead to more side reactions if not properly controlled.
H₂ Pressure 10–80 barElevated pressure increases the concentration of dissolved hydrogen, driving the reaction towards completion. rsc.org

For reductions using metal hydrides like LiAlH₄, the reaction is typically performed in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the violent decomposition of the reagent by protic solvents. researchgate.netpharmaguideline.com

The final step in the production is the formation of the dihydrochloride salt. This is achieved by treating the isolated pyrimidin-4-ylmethanamine free base with at least two equivalents of hydrochloric acid. youtube.com A typical procedure involves dissolving the amine in a suitable organic solvent, such as isopropanol (B130326) or diethyl ether, and adding a solution of hydrogen chloride (e.g., HCl in ether or concentrated aqueous HCl) until precipitation of the salt is complete. google.comsciencemadness.org The resulting crystalline solid can then be isolated by filtration and dried.

Advanced Derivatization Strategies for Pyrimidin-4-ylmethanamine Scaffold

The primary amine of pyrimidin-4-ylmethanamine is a versatile functional group that allows for extensive structural modifications. These derivatization strategies are crucial for creating libraries of compounds for applications in drug discovery and materials science.

Nucleophilic Substitution Reactions Involving the Amine Moiety

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile. It can readily participate in nucleophilic substitution reactions with various electrophiles, most commonly alkyl or benzyl (B1604629) halides, in a process known as N-alkylation. This reaction introduces new alkyl or arylmethyl groups onto the nitrogen atom, leading to the formation of secondary or tertiary amines. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. acs.orgresearchgate.net To avoid overalkylation, which can be a significant side reaction, reaction conditions must be carefully controlled. researchgate.netnih.gov

Reagent ClassExampleBaseSolventProduct Type
Alkyl HalideIodomethane, BromoethaneK₂CO₃, Et₃NAcetonitrile (B52724), DMFSecondary Amine
Benzyl HalideBenzyl Bromide, 4-Chlorobenzyl ChlorideK₂CO₃, DIPEAAcetonitrile, THFSecondary Amine
Activated AlcoholBenzyl Alcohol (with catalyst)KOtBuToluene (solvent-free)Secondary Amine

Acylation and Amide Formation for Structural Diversification

N-acylation is a fundamental transformation that converts the primary amine of pyrimidin-4-ylmethanamine into an amide. This reaction is highly reliable and is commonly used to introduce a wide variety of functional groups. The most common acylating agents are acyl chlorides and acid anhydrides, which react readily with the amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct. youtube.comsemanticscholar.org Alternatively, carboxylic acids can be coupled directly with the amine using peptide coupling reagents. organic-chemistry.org

Acylating AgentCoupling Reagent/BaseSolventKey Features
Acyl Chloride (e.g., Acetyl Chloride)Pyridine, TriethylamineDichloromethane, THFHighly reactive, fast reaction times.
Acid Anhydride (e.g., Acetic Anhydride)Pyridine, DMAPDichloromethane, AcetonitrileGenerally less reactive than acyl chlorides but easier to handle.
Carboxylic AcidEDC, HOBt, HATU, DCCDMF, DichloromethaneAllows for the formation of amides from a wide range of carboxylic acids under mild conditions.

Reductive Amination Approaches for N-Substituted Derivatives

Reductive amination is a powerful and highly versatile method for the N-alkylation of amines, providing a more controlled alternative to direct alkylation with alkyl halides. masterorganicchemistry.com The process involves the reaction of pyrimidin-4-ylmethanamine with an aldehyde or a ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary amine. A key advantage of this method is that it largely avoids the problem of overalkylation. masterorganicchemistry.com The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate imine.

Reducing AgentTypical Carbonyl SubstrateSolventpH/Additive
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Aldehydes, KetonesDichloroethane (DCE), THFOften with acetic acid. masterorganicchemistry.com
Sodium cyanoborohydride (NaBH₃CN)Aldehydes, KetonesMethanol, EthanolRequires slightly acidic pH (4-6) for optimal iminium ion formation. masterorganicchemistry.com
Catalytic Hydrogenation (H₂/Catalyst)Aldehydes, KetonesMethanol, EthanolCatalysts include Pd/C, PtO₂, Raney Nickel.
Sodium borohydride (B1222165) (NaBH₄)AldehydesMethanol, EthanolThe imine must be pre-formed as NaBH₄ can also reduce the aldehyde. wikipedia.org

This two-step, one-pot procedure allows for the synthesis of a diverse array of N-substituted derivatives by simply varying the aldehyde or ketone used in the reaction. nih.govorganic-chemistry.org

Cyclocondensation and Annulation Reactions to Form Fused Pyrimidine Systems

The aminomethyl group of pyrimidin-4-ylmethanamine serves as a key nucleophilic handle for constructing fused heterocyclic systems through cyclocondensation and annulation reactions. These reactions typically involve the condensation of the primary amine with a bifunctional electrophile, leading to the formation of a new ring fused to the pyrimidine core. A prominent application of this strategy is in the synthesis of pyrimido[4,5-d]pyrimidines, which are of significant interest in medicinal chemistry. researchgate.netmdpi.com

The general approach involves reacting a 4-aminopyrimidine (B60600) derivative with reagents that can provide the necessary atoms to close a second ring. For instance, multicomponent reactions involving 6-aminouracils (structurally related to 4-aminopyrimidines), aldehydes, and another amine can yield complex pyrimido[4,5-d]pyrimidine (B13093195) frameworks. nih.gov In the context of pyrimidin-4-ylmethanamine, the aminomethyl moiety can react with various carbonyl compounds, such as β-ketoesters or 1,3-dicarbonyls, to form an enamine or imine intermediate, which then undergoes intramolecular cyclization to yield a dihydropyrimido[4,5-d]pyrimidine system. Subsequent oxidation or aromatization can lead to the fully aromatic fused product.

Another established route to fused systems is the reaction with reagents like formaldehyde (B43269) in the presence of another primary amine, leading to a double Mannich-type reaction and subsequent cyclization. nih.gov The versatility of the aminomethyl group allows it to act as a binucleophile in reactions that form pyrimido[4,5-d]pyrimidin-2,4-dione ring systems. researchgate.net These strategies highlight the potential of pyrimidin-4-ylmethanamine as a building block for creating diverse and complex fused pyrimidine libraries. researchgate.netoiccpress.com

Table 1: Examples of Reagents for Fused Pyrimidine Synthesis

Reagent Class Specific Example Resulting Fused System (General)
1,3-Dicarbonyl Compounds Diethyl malonate Dihydropyrimido[4,5-d]pyrimidinone
β-Ketoesters Ethyl acetoacetate Dihydropyrimido[4,5-d]pyrimidinone
Aldehydes & Amines Formaldehyde, Aniline Tetrahydropyrimido[4,5-d]pyrimidine

Cross-Coupling Methodologies for Aryl and Heteroaryl Substitutions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl and heteroaryl substituents onto the pyrimidine core. researchgate.net While direct coupling on pyrimidin-4-ylmethanamine is challenging without protecting the amine, these reactions are typically performed on a halogenated pyrimidine precursor, which is later converted to the final product. The primary positions for substitution on the pyrimidine ring are the electron-deficient C2, C4, and C6 positions. wikipedia.orgslideshare.net

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for C-C bond formation, coupling a halopyrimidine with an aryl or heteroaryl boronic acid. wikipedia.org For instance, 4-chloropyrimidine can be reacted with various boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to yield 4-aryl or 4-heteroaryl pyrimidines. nih.govworktribe.com The resulting compound can then be functionalized at the methyl position to introduce the amine. This method is highly efficient for creating libraries of substituted pyrimidines. mdpi.com

Sonogashira Coupling: This methodology allows for the introduction of alkyne functionalities by coupling a halopyrimidine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.org A 5-iodopyrimidine (B189635) derivative, for example, can be coupled with propargylamine (B41283) to introduce an aminopropargyl group at the C5 position. nih.gov Similarly, a 4-halopyrimidine could be coupled with an alkyne, with the resulting product being a precursor for further transformations. rsc.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond between a halopyrimidine and an amine. It is a key step in the synthesis of many pharmaceutical compounds where an amino-substituted pyrimidine is required. nih.gov For example, the synthesis of the drug Abemaciclib involves a palladium-mediated Buchwald-Hartwig amination to form a crucial C-N bond with the pyrimidine ring. nih.gov

Table 2: Overview of Cross-Coupling Reactions on Pyrimidine Precursors

Reaction Name Reactants Catalyst/Reagents Product Type
Suzuki-Miyaura 4-Chloropyrimidine + Ar-B(OH)₂ Pd(PPh₃)₄, Base (e.g., K₂CO₃) 4-Arylpyrimidine
Sonogashira 4-Bromopyrimidine + Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Base (e.g., NEt₃) 4-Alkynylpyrimidine

Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of pyrimidin-4-ylmethanamine, where a stereocenter is introduced at or adjacent to the aminomethyl group, requires stereoselective methodologies. While direct asymmetric synthesis of the title compound is not widely reported, established principles of asymmetric synthesis can be applied to create such chiral molecules.

One potential strategy involves the asymmetric reduction of a prochiral pyrimidin-4-yl ketimine. Using a chiral reducing agent, such as a borane (B79455) complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), could enantioselectively deliver a hydride to the C=N double bond, establishing a chiral center at the carbon bearing the amino group.

Another approach is the asymmetric cyclopropanation of N1-vinylpyrimidines with diazoesters, catalyzed by chiral ruthenium(II) or copper(I) complexes. acs.orgnih.gov This method has been successfully used to create chiral cyclopropylpyrimidine nucleoside analogues with high diastereo- and enantioselectivity (up to 99% ee). rsc.orgresearchgate.net Although this introduces a different type of chiral structure, it demonstrates the feasibility of achieving high stereocontrol in reactions involving the pyrimidine scaffold.

Chemical Reactivity and Mechanistic Investigations of Pyrimidin-4-ylmethanamine

Protonation Behavior and Salt Formation Dynamics

Pyrimidin-4-ylmethanamine possesses two types of basic centers: the two nitrogen atoms of the pyrimidine ring and the primary amino group of the side chain. The protonation behavior is dictated by the relative basicity (pKa of the conjugate acids) of these sites.

The pyrimidine ring itself is a weak base. Due to the electron-withdrawing nature of the second nitrogen atom, the ring nitrogens are significantly less basic than that of pyridine (pKa ≈ 5.2). bhu.ac.in The pKa for protonated pyrimidine is approximately 1.23. wikipedia.orglibretexts.org In contrast, the primary amine of the aminomethyl group is aliphatic in nature and its basicity is expected to be similar to that of benzylamine (B48309) (pKa ≈ 9.3).

Consequently, upon addition of an acid, the exocyclic aminomethyl group is the primary site of protonation due to its much higher basicity. This forms the monohydrochloride salt. Pyrimidin-4-yl-CH₂NH₂ + HCl → Pyrimidin-4-yl-CH₂NH₃⁺Cl⁻

Under more strongly acidic conditions, a second protonation can occur at one of the ring nitrogen atoms. The N1 atom is generally the site of this second protonation. This results in the formation of the dihydrochloride salt, where both the side-chain amine and one ring nitrogen are protonated. This dual protonation explains the compound's existence as a stable dihydrochloride salt.

Table 3: Comparative pKa Values (Conjugate Acid)

Compound/Functional Group Approximate pKa Site of Protonation
Pyrimidine 1.23 Ring Nitrogen
Pyridine 5.23 Ring Nitrogen
Benzylamine (analog for side chain) 9.34 Amino Group Nitrogen
Pyrimidin-4-ylmethanamine (1st protonation) ~9.3 (estimated) Side Chain -NH₂

Role of Ring Nitrogen Atoms in Reactivity and Transformations

The two nitrogen atoms at positions 1 and 3 are fundamental to the chemical character of the pyrimidine ring. Their electron-withdrawing inductive effects significantly influence the molecule's reactivity. bhu.ac.in

π-Deficient Nature : The nitrogens decrease the electron density of the aromatic ring, making pyrimidine a "π-deficient" heterocycle. wikipedia.org This deactivation makes electrophilic aromatic substitution difficult, occurring only at the C5 position (the least electron-deficient) and generally requiring the presence of activating, electron-donating groups. slideshare.netresearchgate.net

Activation of C2, C4, and C6 for Nucleophilic Attack : The electron deficiency is most pronounced at the carbon atoms adjacent or para to the nitrogens (C2, C4, and C6). These positions are thus susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.orgyoutube.com In pyrimidin-4-ylmethanamine, the C4 position is already substituted, but C2 and C6 remain potential sites for attack by strong nucleophiles, which can lead to substitution of a hydrogen or a suitable leaving group.

Site of Alkylation and N-Oxidation : The lone pair of electrons on the nitrogen atoms can act as nucleophiles. N-alkylation and N-oxidation are possible, although these reactions are more difficult than in pyridine due to the deactivating effect of the second nitrogen. wikipedia.org Alkylation typically occurs regioselectively at the N1 position. tandfonline.comtandfonline.comias.ac.in

The presence of the aminomethyl group at C4, being a weak electron-donating group through induction, slightly mitigates the electron deficiency of the ring compared to unsubstituted pyrimidine, but the overarching reactivity pattern is still dominated by the two ring nitrogens.

Exploration of Electron-Donating and Electron-Withdrawing Substituent Effects on Reactivity

The reactivity of the pyrimidin-4-ylmethanamine scaffold can be finely tuned by introducing additional substituents at the C2, C5, or C6 positions. The electronic nature of these groups—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—alters the electron density distribution in the ring and influences reaction outcomes. csu.edu.auresearchgate.net

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) groups are strong EDGs.

Effect on Electrophilic Substitution : Placing an EDG on the ring increases its electron density, thereby activating it towards electrophilic substitution. This effect is most pronounced at the C5 position, which becomes significantly more nucleophilic. With strong activation (e.g., two amino groups), electrophilic reactions like nitrosation, halogenation, and diazo coupling can proceed under mild conditions. researchgate.net

Effect on Basicity : EDGs increase the basicity of the ring nitrogen atoms.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) are strong EWGs.

Effect on Nucleophilic Substitution : EWGs further decrease the electron density of the π-deficient ring, making it even more susceptible to nucleophilic attack at the C2, C4, and C6 positions. This facilitates the displacement of leaving groups (like halides) at these positions. scielo.brresearchgate.net

Effect on Electrophilic Substitution : EWGs strongly deactivate the ring towards electrophilic attack, making such reactions extremely difficult.

Effect on Basicity : EWGs decrease the basicity of both the ring nitrogens and the exocyclic aminomethyl group through their inductive and/or resonance effects. mdpi.com

Table 4: Predicted Substituent Effects on Pyrimidin-4-ylmethanamine Reactivity

Substituent at C2/C6 Type Effect on Electrophilic Attack at C5 Effect on Nucleophilic Attack at C2/C6 Effect on Ring Nitrogen Basicity
-OCH₃ EDG Activation Deactivation Increase
-NH₂ EDG Strong Activation Deactivation Strong Increase
-Cl EWG (Inductive) Deactivation Activation Decrease

Advanced Spectroscopic and Analytical Characterization for Research Applications

Structural Elucidation of Novel Pyrimidin-4-ylmethanamine Derivatives

The precise determination of the molecular structure is the cornerstone of chemical research. For novel derivatives of Pyrimidin-4-ylmethanamine, a combination of high-resolution mass spectrometry and various spectroscopic techniques provides a complete picture of the atomic connectivity and three-dimensional arrangement.

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unequivocal confirmation of a compound's elemental composition. nih.govresearchgate.net Unlike unit mass resolution spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of a unique molecular formula. researchgate.net For a novel Pyrimidin-4-ylmethanamine derivative, HRMS would be employed to verify that the experimentally measured mass aligns with the theoretically calculated mass of the expected chemical formula.

For the parent compound, Pyrimidin-4-ylmethanamine dihydrochloride (B599025), the cationic species ([M+H]⁺) would be analyzed. The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can easily distinguish the target ion from other ions with the same nominal mass. nih.gov

Table 1: HRMS Data for the [M+H]⁺ Ion of Pyrimidin-4-ylmethanamine

Attribute Value
Molecular Formula C₅H₈N₃⁺
Calculated Exact Mass 110.0713
Typical Measured Mass ~110.0711

| Typical Mass Accuracy | < 2 ppm |

This high degree of accuracy in mass determination provides strong evidence for the compound's identity and elemental composition, serving as a foundational piece of data for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural assignment of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like HSQC and HMBC, the precise connectivity of all atoms in a molecule can be determined. mdpi.comnih.gov

For Pyrimidin-4-ylmethanamine dihydrochloride, the protonation of the two nitrogen atoms in the pyrimidine (B1678525) ring and the exocyclic aminomethyl group significantly influences the chemical shifts. The electron-withdrawing effect of the protonated nitrogen atoms causes the pyrimidine ring protons to shift downfield.

Expected ¹H NMR Spectral Features:

H2, H6, H5 Protons: These protons on the pyrimidine ring would appear as distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). The proton at the C2 position, situated between the two nitrogen atoms, is expected to be the most downfield.

Methylene (B1212753) Protons (-CH₂-): The protons of the aminomethyl group would likely appear as a singlet or a multiplet, shifted downfield due to the adjacent protonated amino group and the pyrimidine ring.

Amine Protons (-NH₃⁺): The protons of the ammonium (B1175870) group would be observable, often as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale
C2-H 9.0 - 9.3 159 - 161 Located between two electron-deficient nitrogen atoms. nih.gov
C4 --- 165 - 168 Attached to the aminomethyl group and a ring nitrogen.
C5-H 7.8 - 8.1 124 - 127 Adjacent to the C4 and C6 positions. nih.gov
C6-H 8.8 - 9.1 157 - 160 Adjacent to a ring nitrogen. nih.gov
-CH₂- 4.5 - 4.8 40 - 43 Deshielded by the pyrimidine ring and the -NH₃⁺ group.

| -NH₃⁺ | 8.0 - 8.5 (broad) | --- | Protonated amine group. |

Note: Predicted values are based on general principles and data for related pyrimidine derivatives. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. aip.orgresearchgate.net For this compound, these techniques can confirm the presence of the pyrimidine ring, the C-H bonds, and the protonated amine group.

The IR spectrum would show characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds. core.ac.uk Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information, especially regarding the pyrimidine ring vibrations. nih.gov

Table 3: Key Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch (Ammonium) 3200 - 2800 (broad) IR
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Aliphatic C-H Stretch 3000 - 2850 IR, Raman
C=N and C=C Ring Stretch 1650 - 1450 IR, Raman
N-H Bend (Ammonium) 1600 - 1500 IR

| Ring Breathing Modes | 1000 - 600 | Raman |

The presence of a broad, strong absorption in the 3200-2800 cm⁻¹ region of the IR spectrum is a classic indicator of an ammonium salt, confirming the dihydrochloride form of the compound.

Solid-State Characterization in Pharmaceutical Research

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration in pharmaceutical development. google.com

X-ray Powder Diffraction (XRPD) is the primary analytical technique for the investigation of crystalline solids. mdpi.com Each unique crystalline form, or polymorph, of a compound will produce a distinct diffraction pattern, which serves as a "fingerprint" for that specific form. nih.gov This allows for the identification and differentiation of polymorphs, as well as the detection of amorphous content. google.com

In the analysis of this compound, different crystallization processes could potentially yield different polymorphs. Each form would be characterized by a unique set of diffraction peaks at specific 2θ angles.

Table 4: Illustrative XRPD Peak Data for Two Hypothetical Polymorphs of a Pyrimidine Derivative

Form A (2θ ± 0.2°) Relative Intensity Form B (2θ ± 0.2°) Relative Intensity
8.5 Medium 9.2 Strong
12.1 Strong 11.8 Medium
15.3 Strong 14.5 Medium
18.8 Medium 19.1 Strong
21.4 Weak 22.6 Strong

Note: This data is illustrative, based on typical patterns observed for pharmaceutical salts, such as those described in patent literature for pyrimidine derivatives. google.com

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and characterize thermal events such as melting, crystallization, and solid-solid phase transitions. nih.gov

When analyzing different polymorphs of this compound, DSC can provide crucial information. According to Gibbs' phase rule, different polymorphs will have different melting points and enthalpies of fusion. A DSC thermogram can reveal the melting point of a stable form or more complex behavior, such as the melting of a metastable form followed by recrystallization into a more stable form, and its subsequent melting at a higher temperature. nih.govresearchgate.net

Table 5: Hypothetical Thermal Events for Two Polymorphs of this compound

Polymorphic Form Thermal Event Onset Temperature (°C) Peak Temperature (°C)
Form I (Metastable) Melting 175 178

| Form II (Stable) | Melting | 188 | 191 |

This data, when combined with XRPD, allows for a comprehensive characterization of the polymorphic landscape of the compound, which is essential for selecting the appropriate solid form for further development.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis is a critical technique for assessing the thermal stability of a compound by measuring its change in mass as a function of temperature. While specific TGA data for this compound is not extensively published in peer-reviewed literature, the thermal behavior of related pyrimidine derivatives has been investigated. These studies indicate that the decomposition of such compounds often occurs in multiple stages, corresponding to the loss of specific functional groups and the eventual breakdown of the heterocyclic ring.

For a compound like this compound, a hypothetical TGA curve would be expected to show an initial stable region, followed by distinct weight loss steps. The initial weight loss could correspond to the liberation of hydrogen chloride, followed by the decomposition of the methanamine side chain, and finally, the degradation of the pyrimidine core at higher temperatures. The precise temperatures and percentage weight losses at each stage are unique identifiers of the compound's thermal stability profile.

Table 1: Hypothetical Thermogravimetric Analysis Data for this compound

Decomposition Stage Temperature Range (°C) Weight Loss (%) Associated Moiety Loss
1 150 - 250 ~39.9% 2HCl
2 250 - 400 ~26.3% CH₂NH₂
3 > 400 ~33.8% Pyrimidine Ring Fragmentation

Note: This data is illustrative and based on the theoretical composition of the molecule. Actual experimental results may vary.

Solid-State Nuclear Magnetic Resonance (ssNMR) for Crystalline and Amorphous Forms

Solid-State Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique used to probe the local chemical environment of atomic nuclei in solid samples. It is particularly valuable for distinguishing between different solid forms, such as crystalline polymorphs and amorphous states, which can have significantly different physical properties.

In the context of this compound, ¹³C and ¹⁵N ssNMR would be instrumental. The ¹³C ssNMR spectrum would exhibit distinct peaks for each unique carbon atom in the pyrimidine ring and the methanamine side chain. The chemical shifts and line widths of these peaks can provide information about the molecular packing and conformational rigidity in the solid state. Crystalline forms typically show sharp, well-resolved peaks, whereas amorphous forms exhibit broader signals due to the distribution of local environments. Similarly, ¹⁵N ssNMR would be sensitive to the protonation state and hydrogen bonding environment of the nitrogen atoms in the pyrimidine ring and the amino group.

Table 2: Predicted ¹³C ssNMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C2 (Pyrimidine) ~158
C4 (Pyrimidine) ~160
C5 (Pyrimidine) ~120
C6 (Pyrimidine) ~155
CH₂ (Methanamine) ~45

Note: These are predicted values and can be influenced by the specific crystalline form and experimental conditions.

Chromatographic and Separation Techniques for Research Samples

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds and for separating components in a mixture. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a common approach.

A typical RP-HPLC method would utilize a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter to control the ionization state of the amine and ensure good peak shape and retention. Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the pyrimidine ring. Method validation would involve assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the reliability of the purity determination.

Table 3: Example HPLC Method Parameters for Purity Assessment

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

LC-MS/MS for Metabolite Identification and Quantitative Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for studying the metabolism of a compound and for its sensitive and selective quantification in complex biological matrices. Following administration in a research setting, this compound would likely undergo various metabolic transformations.

In a typical metabolite identification workflow, a biological sample (e.g., plasma, urine, or liver microsomes) would be analyzed by LC-MS/MS. The high-resolution mass spectrometer would detect the parent compound and any potential metabolites. The fragmentation patterns (MS/MS spectra) of these species would then be analyzed to elucidate their structures. Common metabolic pathways for a molecule like this could include N-acetylation of the primary amine, oxidation of the pyrimidine ring, or conjugation with glucuronic acid or sulfate (B86663).

For quantitative analysis, a specific and sensitive multiple reaction monitoring (MRM) method would be developed. This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more product ions (characteristic fragments) to monitor. This technique allows for the accurate quantification of this compound and its key metabolites even at very low concentrations.

Table 4: Potential Metabolic Transformations and Corresponding Mass Shifts

Metabolic Reaction Mass Shift (Da)
N-Acetylation +42.01
Hydroxylation +15.99
Glucuronidation +176.03

Biological Activities and Pharmacological Profiles of Pyrimidin 4 Ylmethanamine Dihydrochloride and Its Derivatives

Antimicrobial and Antitubercular Activities

Pyrimidine (B1678525) derivatives are a well-established class of compounds possessing a broad range of antimicrobial activities. researchgate.net Research has shown that modifications to the pyrimidine ring can yield potent agents against bacteria, fungi, and mycobacteria. researchgate.netnih.gov

Numerous studies have demonstrated the efficacy of pyrimidine analogs against both Gram-positive and Gram-negative bacteria. A series of novel pyrimidine and pyrimidopyrimidine derivatives were tested for their antimicrobial activity, with several compounds showing strong effects against all tested microorganisms. nih.gov For instance, certain 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives exhibited significant inhibitory effects against bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol L⁻¹. mdpi.com

The antimicrobial screening of various pyrimidine-based compounds has identified molecules with activity comparable or superior to standard antibiotics. nih.gov One study found that a pyrimidine compound demonstrated a bactericidal effect against E. coli at a concentration of 128 µg/ml in vitro. researchgate.net Another investigation highlighted that specific pyrimidine derivatives (compounds 3a, 3b, 3d, 4a-d, 9c, and 10b) exhibited excellent antimicrobial activities when compared with the reference drug ampicillin. nih.gov

Compound ClassBacterial StrainsActivity (MIC)Reference
2,3-Dihydropyrido[2,3-d]pyrimidin-4-one derivativesGram-positive and Gram-negative bacteria4–20 μmol L⁻¹ mdpi.com
3-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl]quinazolin-4(3n)-oneE. coli128 µg/ml (Bactericidal) researchgate.net
Pyrimidopyrimidine analogs (4a-d, 9c, 10b)Staphylococcus aureus, Bacillus subtilis, Escherichia coliExcellent activity compared to Ampicillin nih.gov

The emergence of drug-resistant tuberculosis has necessitated the discovery of new antimycobacterial agents, and pyrimidine derivatives have emerged as a promising class of compounds. nih.gov Several pyrimidine-containing compounds have even entered clinical trials as anti-TB agents. researchgate.netnih.gov

Research has identified various pyrimidine scaffolds with potent activity against M. tb. One study on newly synthesized pyrimidine derivatives found that compounds TAG4, TAG7, and VMA–13–04 exhibited the greatest bactericidal activity against M. tuberculosis. antibiotics-chemotherapy.ru Another series of pyrimidin-4(3H)-one derivatives showed good activity, with one compound having a MIC value of 2 μM. nih.gov Furthermore, substituted 4-amino-thieno[2,3-d]pyrimidine derivatives were found to suppress the growth of Mycobacterium smegmatis by inhibiting QcrB, a crucial component of the electron transport chain. ucl.ac.uk One of the most promising compounds from this series demonstrated significant anti-TB activity. ucl.ac.uk

Compound/Derivative SeriesM. tb StrainActivity (MIC)Reference
Pyrimidin-4(3H)-one derivative (Compound 8)M. tb2 μM nih.gov
4-pyridyl substituted pyrimidinone (Compound 20)M. tb9 μM nih.gov
Benzyl-pyrimidine derivatives (Compound 22-25)Mtb H37Rv12.5 µM ucl.ac.uk
5-(arylmethylene)hexahydropyrimidine-2,4,6-triones (TAG4)M. tbComparable to Isoniazid antibiotics-chemotherapy.ru
5-hetarylmethylidene-2,4,6-triones (TAG7)M. tbHigh bactericidal activity antibiotics-chemotherapy.ru

Pyrimidine analogs have also been investigated for their antifungal properties, showing activity against a wide range of pathogenic fungi. researchgate.netresearchgate.net A novel series of pyrimidine-based molecules was identified to have broad-spectrum antifungal activity, including against difficult-to-treat molds. nih.gov One compound from this series demonstrated a Minimum Inhibitory Concentration (MIC) of 8–16 µg/mL against Aspergillus fumigatus strains and potent activity against Scedosporium apiospermum with a MIC of 2 µg/mL. nih.gov

In another study, novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro antifungal activities. researchgate.net Compounds 5f and 5o showed superior antifungal activity against Phomopsis sp. with an inhibition rate of 100%, compared to the commercial fungicide Pyrimethanil (85.1%). researchgate.net Notably, compound 5o exhibited an excellent EC₅₀ value of 10.5 μg/ml against Phompsis sp., which was significantly better than that of Pyrimethanil (32.1 μg/ml). researchgate.net Furthermore, other synthesized pyrimidine derivatives showed strong effects against fungal species such as Candida albicans and Aspergillus flavus. nih.gov

Compound/DerivativeFungal StrainActivity MetricValueReference
Pyrimidine-based small molecule (Compound 1)Aspergillus fumigatusMIC8–16 µg/mL nih.gov
Pyrimidine-based small molecule (Compound 1)Scedosporium apiospermumMIC2 µg/mL nih.gov
Compound 5oPhomopsis sp.EC₅₀10.5 μg/ml researchgate.net
Compound 9dCandida albicansMICMore potent than Fluconazole mdpi.com
Compound 9dGanoderma lucidumMICMore potent than Fluconazole mdpi.com

Anticancer and Anti-Proliferative Potency

The pyrimidine ring is a key pharmacophore in a multitude of anticancer agents, including clinically used drugs like 5-Fluorouracil. sciensage.infoarabjchem.org The structural versatility of the pyrimidine scaffold allows for the design of derivatives that can inhibit various targets involved in cancer cell proliferation and survival. ijrpr.comresearchgate.net

Derivatives based on the pyrimidine structure have shown potent anti-proliferative activity against a wide array of human cancer cell lines. nih.gov For instance, a series of N-(pyridin-3-yl) pyrimidin-4-amine derivatives exhibited broad efficacy against various cancer cells, including MV4-11, HT-29, MCF-7, and HeLa, with IC₅₀ values comparable to established inhibitors. ijrpr.com Another study reported on pyrimidine derivatives that were effective against colon adenocarcinoma (LoVo), breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cell lines. nih.gov

The cytotoxic effects of these compounds are often significant, with some demonstrating potency in the nanomolar to low micromolar range. A fused 1,4-benzodioxane (B1196944) pyrimidine analog was particularly potent, inhibiting HepG2 (liver), U937 (lymphoma), and Y79 (retinoblastoma) cancer cell lines with IC₅₀ values of 0.11, 0.07, and 0.10 μM, respectively. mdpi.com Similarly, certain novel aminopyrimidine-2,4-diones showed excellent cytotoxic activity, with one compound (Compound 7) displaying a potent IC₅₀ value of 0.02 µM against the MDA-MB-231 breast cancer cell line. nih.gov

Compound/DerivativeCancer Cell LineCell Line TypeActivity (IC₅₀)Reference
N-(pyridin-3-yl) pyrimidin-4-amine (Compound 17)MV4-11, HT-29, MCF-7, HeLaLeukemia, Colon, Breast, CervicalComparable to Palbociclib ijrpr.com
Fused 1,4-benzodioxane pyrimidine (Compound 131)HepG2Liver0.11 ± 0.02 μM mdpi.com
Fused 1,4-benzodioxane pyrimidine (Compound 131)U937Lymphoma0.07 ± 0.01 μM mdpi.com
Aminopyrimidine-2,4-dione (Compound 7)MDA-MB-231Breast0.02 µM nih.gov
Pyrimidopyrimidine (Compound 10b)HCT-116Colorectal0.04 µM nih.gov
Pyrimidopyrimidine (Compound 10b)MCF-7Breast0.06 µM nih.gov
Pyrimidopyrimidine (Compound 10c)HEPG-2Hepatocellular0.05 µM nih.gov
2,3-dihydropyrido[2,3-d]pyrimidin-4-one (Compound 7d)HepG2LiverHigher cytotoxicity than Doxorubicin mdpi.com

An important aspect of anticancer drug development is selectivity, aiming to maximize toxicity towards cancer cells while minimizing harm to normal cells. Several studies on pyrimidine derivatives have highlighted promising selectivity profiles. For example, one 3-phenyltetrahydrobenzo nih.govnih.govtheno[2,3-d]pyrimidine derivative showed superior activity against the HCT-116 colon cancer cell line compared to the normal colon cell line, FHC. ijrpr.com

In another investigation, newly synthesized pyrimidopyrimidines were evaluated for cytotoxicity against three cancer cell lines and a normal fibroblast cell line (W138). nih.gov Certain compounds exhibited high cytotoxic activities against the cancer cells while demonstrating good safety profiles toward the normal human lung fibroblast cell line. nih.gov Additionally, some synthesized pyridine (B92270), pyrane, and pyrimidine derivatives were found to be highly selective in inhibiting leukemia cell lines. nih.gov The MDA-MB-231 breast cancer cell line was also found to be particularly sensitive to a series of aminopyrimidine-2,4-dione derivatives. nih.gov This emerging evidence of selectivity suggests that the pyrimidine scaffold can be tailored to target specific cancer types, offering a promising avenue for the development of targeted cancer therapies.

Antiviral and Anti-HIV Activities

The pyrimidine scaffold is a cornerstone in the development of antiviral agents, with numerous derivatives showing potent activity against a variety of viruses, including Human Immunodeficiency Virus (HIV). nih.goveurekaselect.comresearchgate.net

Derivatives of pyrimidine have been shown to interfere with various stages of the viral life cycle. For instance, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives have demonstrated selective efficacy against coronaviruses. mdpi.com Although the antiviral activity was generally weak, specific compounds with a cyclopropylamino group showed notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com The structure of the substituent at the 7-position of the pyrimido[4,5-d]pyrimidine core was found to be critical for antiviral effectiveness. mdpi.com

Another approach to antiviral activity involves the inhibition of viral entry into host cells. A novel pyrimidyl-di(diazaspiroalkane) derivative was found to inhibit the replication of several viral families, including HIV, by blocking specific heparan sulfate (B86663) receptors on the host cell's surface, thus preventing the virus from attaching and entering the cell.

A significant number of anti-HIV drugs target the viral enzyme reverse transcriptase (RT), which is crucial for the replication of the virus. mdpi.comnih.govmdpi.com Pyrimidine derivatives have been a fertile ground for the discovery of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

A notable example is the development of piperidin-4-yl-aminopyrimidine derivatives. These compounds were designed by fusing pharmacophore templates of known NNRTIs and have shown significantly improved activity against wild-type HIV-1, with EC50 values in the single-digit nanomolar range. nih.gov Selected compounds from this series also demonstrated potent inhibition of the reverse transcriptase enzyme, with IC50 values lower than that of the established drug Nevirapine. nih.gov The improved potency of this class of pyrimidine derivatives highlights their potential in the development of new anti-HIV therapeutics. nih.gov

Table 1: Anti-HIV-1 Activity of Selected Piperidin-4-yl-aminopyrimidine Derivatives

Compound Wild-Type HIV-1 EC50 (nM) Reverse Transcriptase IC50 (µM)
Derivative A 5.2 0.8
Derivative B 3.8 0.5

Note: Data is illustrative and based on findings for piperidin-4-yl-aminopyrimidine derivatives, not Pyrimidin-4-ylmethanamine dihydrochloride (B599025) itself.

Enzyme and Kinase Inhibition Profiles

The pyrimidine core is a prevalent scaffold in the design of inhibitors for various kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Cyclin-dependent kinases are crucial for the regulation of the cell cycle, and their inhibition is a key strategy in cancer therapy. Several classes of pyrimidine derivatives have been identified as potent CDK inhibitors.

For instance, 2-anilinopyrimidine derivatives have been developed as inhibitors of transcriptional CDKs, including CDK9. mdpi.com One compound in this series was found to be a potent CDK9 inhibitor with an IC50 of 0.059 µM. mdpi.com CDK9 is involved in the regulation of transcription, and its inhibition can lead to the suppression of genes that promote cancer cell growth and survival. nih.gov

Another study focused on (4-pyrazolyl)-2-aminopyrimidines as highly potent and selective CDK2 inhibitors. One derivative, compound 17, exhibited a CDK2 IC50 of 0.29 nM and demonstrated antitumor activity in mouse models with amplified CCNE1, a gene that often drives cancer through CDK2 activation. nih.gov

Table 2: Inhibitory Activity of Selected Pyrimidine Derivatives against CDKs

Compound Class Target CDK IC50 (nM)
2-Anilinopyrimidine derivative CDK9 59

Note: The compounds listed are not direct derivatives of Pyrimidin-4-ylmethanamine dihydrochloride.

The c-KIT proto-oncogene encodes a receptor tyrosine kinase that is a critical target in the treatment of various cancers, particularly gastrointestinal stromal tumors (GIST). nih.gov The pyrimidine scaffold has been utilized in the development of c-KIT inhibitors.

Research into 2-aminopyrimidine (B69317) derivatives has led to the identification of compounds with high selectivity for other tyrosine kinases like FLT3 over c-KIT. nih.gov While the primary goal of that study was not c-KIT inhibition, it demonstrates the tunability of the pyrimidine scaffold to achieve kinase selectivity. A patent has described 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as inhibitors of c-KIT kinase, including mutations that confer resistance to existing therapies. nih.gov

Janus kinases are a family of tyrosine kinases that are essential for signaling pathways of numerous cytokines and growth factors, playing a key role in the immune system. wikipedia.org JAK3 is primarily expressed in hematopoietic cells, making it an attractive target for autoimmune diseases and certain cancers.

Several pyrimidine-based scaffolds have been explored for JAK3 inhibition. One approach has been the development of 2,4-diaminopyrimidine-5-carboxamide (B3032972) derivatives, which led to a potent and orally bioavailable JAK3 selective inhibitor. nih.govx-mol.com Another study focused on 4-aminopiperidine-based compounds, resulting in a highly selective covalent inhibitor of JAK3 with an IC50 of 40 nM. This compound, RB1, showed no significant inhibition of other JAK family members (JAK1, JAK2, TYK2) at concentrations up to 5 µM. nih.gov The selectivity is attributed to the covalent modification of a unique cysteine residue (Cys909) in the JAK3 active site. nih.gov

Table 3: Inhibitory Profile of a Selective JAK3 Inhibitor

Compound Target IC50 (nM) Selectivity vs JAK1/JAK2

Note: RB1 is a 4-aminopiperidine-based compound, not a direct derivative of this compound.

Alpha-Amylase Inhibition for Metabolic Disorder Research

The inhibition of α-amylase, a key enzyme in carbohydrate digestion, is a critical strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. Research into pyrimidine derivatives has identified promising candidates for α-amylase inhibition, particularly within the pyrazolo[3,4-d]pyrimidine class.

A study involving a series of novel pyrazolo[3,4-d]pyrimidine-containing amide derivatives revealed potent α-amylase inhibitory activity. researchgate.net Several analogues in this series demonstrated inhibitory concentrations (IC50) comparable to or better than acarbose, a standard antidiabetic drug. researchgate.net For instance, compounds featuring specific substitutions exhibited IC50 values as low as 1.60 µM. researchgate.net Another investigation into different pyrazolo[3,4-d]pyrimidine compounds identified a lead candidate with an IC50 value of 134.30 μM for α-amylase inhibition. nih.gov

Furthermore, the adenine (B156593) analog 4-aminopyrazolo(3,4-d) pyrimidine has been shown to significantly decrease plasma-alpha-amylase activity in a dose-dependent manner in animal models. mdpi.com These findings underscore the potential of the pyrazolo[3,4-d]pyrimidine scaffold, a derivative of the basic pyrimidine structure, as a source for developing new therapeutic agents for metabolic disorders. researchgate.netmdpi.com

Table 1: α-Amylase Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound ID Description IC50 (µM)
8d Pyrazolo[3,4‐d]pyrimidine amide derivative 1.77±2.84
8f Pyrazolo[3,4‐d]pyrimidine amide derivative 1.65±0.45
8i Pyrazolo[3,4‐d]pyrimidine amide derivative 1.60±0.48
8k Pyrazolo[3,4‐d]pyrimidine amide derivative 1.64±0.03
Cycloadduct f Pyrazolo[3,4-d]pyrimidine derivative 134.30
Acarbose Standard Drug 1.73±0.05

Nitric Oxide Synthase (nNOS) Inhibition Studies

Selective inhibition of neuronal nitric oxide synthase (nNOS) is a significant therapeutic goal for addressing various neurodegenerative disorders where overproduction of nitric oxide is implicated. A major challenge has been to develop inhibitors that are not only potent and selective over other NOS isoforms (eNOS and iNOS) but also possess favorable pharmacokinetic properties like cell permeability. nih.govgoogle.com

Research has led to the design of novel 2,4-disubstituted pyrimidines as highly potent and selective nNOS inhibitors. nih.govgoogle.com By hybridizing molecular fragments from different known inhibitors, scientists have created compounds with improved characteristics. google.com The structure-activity relationship (SAR) studies in this series have been crucial. For example, the nature and length of the linker between the pyrimidine core and other ring systems significantly impact potency. nih.govgoogle.com

One compound in this series, featuring a 2-imidazolylpyrimidine scaffold and an optimal six-atom linker, was identified as one of the most potent nNOS inhibitors in its class, with a dissociation constant (Ki) of 0.019 µM. nih.gov Another derivative demonstrated a Ki of 0.368 µM. google.com These inhibitors achieve their potency and selectivity by establishing specific interactions, such as salt bridges with heme propionates within the enzyme's active site. nih.gov The development of these cell-permeable pyrimidine derivatives represents a significant advancement in the quest for effective treatments for neurological disorders. nih.govgoogle.com

Table 2: nNOS Inhibitory Potency of Selected 2,4-Disubstituted Pyrimidine Derivatives

Compound ID Description Ki (µM)
Compound 4 2,4-disubstituted pyrimidine with piperazine (B1678402) linker ~ 5
Compound 5 2,4-disubstituted pyrimidine with different linker 0.368
Compound 9 2,4-disubstituted pyrimidine with optimized six-atom linker 0.019
Compound 10 2,4-disubstituted pyrimidine with 3-chlorophenyl tail Potent, similar to Cmpd 13
Compound 15 3,5-disubstituted pyridine analog 5.5

Lysyl Oxidase-Like 2 (LOXL2) Inhibition

Based on the conducted research, there is insufficient specific information available regarding the direct inhibition of Lysyl Oxidase-Like 2 (LOXL2) by compounds with a pyrimidine-4-ylmethanamine core. While the broader class of pyrimidine derivatives has been investigated for various biological activities, including anti-fibrotic effects which can be related to LOXL2 pathways, direct structure-activity relationship studies linking this specific pyrimidine scaffold to LOXL2 inhibition were not prominently featured in the search results. researchgate.netscience.gov Research on small molecule inhibitors for LOXL2 has more extensively documented other heterocyclic scaffolds, such as pyridine-4-ylmethanamine derivatives. nih.gov

Modulation of Receptor Activity

Allosteric modulation of G protein-coupled receptors, such as the dopamine (B1211576) D2 receptor (D2R), offers a sophisticated approach for treating central nervous system disorders like schizophrenia by providing a safer and more nuanced pharmacological profile compared to traditional orthosteric ligands. researchgate.net In this context, pyrimidine derivatives have emerged as a novel class of D2R modulators.

Specifically, a thieno[2,3-d]pyrimidine (B153573) scaffold has been identified as a novel negative allosteric modulator (NAM) of the D2 receptor. researchgate.netmdpi.com This class of compounds represents a departure from previously known dopaminergic ligands. researchgate.net Subsequent research has focused on simplifying this structure to create low molecular weight, fragment-like NAMs that retain significant negative cooperativity. mdpi.com

Crucially, studies have explored the functional impact of various secondary and tertiary amino substituents at the 4-position of the thieno[2,3-d]pyrimidine core. mdpi.com This line of inquiry is directly relevant to the pyrimidin-4-ylmethanamine structure. These subtle modifications to the amine group and other positions on the fused ring system have been shown to yield compounds with a diverse range of pharmacological activities at the D2R, including NAMs with sub-micromolar affinity and even low-efficacy partial agonists. researchgate.netmdpi.com

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand CXCL12 play a pivotal role in numerous physiological and pathological processes, including cancer metastasis, inflammation, and HIV entry. who.int Consequently, CXCR4 antagonists are of significant therapeutic interest. A novel class of potent and specific non-peptidic CXCR4 antagonists based on a dipyrimidine amine structure has been developed. who.int

A lead compound from this series, N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amine (also known as MSX-122), has demonstrated subnanomolar potency in multiple in vitro assays. It effectively blocks the binding of the natural ligand CXCL12 and inhibits cancer cell invasion in Matrigel assays. who.int In vivo studies have further confirmed the efficacy of these dipyrimidine amines, showing their ability to interfere with CXCR4 function in models of inflammation, angiogenesis, and metastasis. who.int The discovery of the pyrimidinyl group as a powerful pharmacophore for CXCR4 antagonism has paved the way for a new generation of therapeutic agents targeting diseases driven by the CXCR4/CXCL12 axis. who.int

Structure Activity Relationship Sar Studies and Molecular Modeling

Systematic Elucidation of Key Pharmacophoric Features

The pharmacophore of a compound represents the essential three-dimensional arrangement of functional groups required for biological activity. For pyrimidine-containing molecules, this typically involves the nitrogen atoms of the pyrimidine (B1678525) ring, which can act as hydrogen bond acceptors, and various substituents that can influence properties like lipophilicity, steric profile, and electronic distribution. nih.govnih.gov

The biological activity of pyrimidine derivatives is highly sensitive to the position and nature of substituents on the pyrimidine ring. nih.govmdpi.com The pyrimidine scaffold can be modified at the 2, 4, 5, and 6 positions, with each site offering a unique vector for structural diversification. mdpi.commdpi.com

Studies on related pyrimidine-4-carboxamides have shown that the nitrogen atoms within the pyrimidine ring are critical for activity. For instance, the removal of the nitrogen at the 2-position (referred to as X2-nitrogen) resulted in a tenfold decrease in potency, suggesting it may form a crucial hydrogen bond with a target protein. nih.gov In contrast, the removal of the nitrogen at the 1-position had a less significant impact. nih.gov This highlights the specific electronic and hydrogen-bonding requirements of the heterocyclic core.

Furthermore, the electronic properties of substituents play a vital role. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the pKa of the pyrimidine ring and its ability to interact with target residues. mdpi.com For example, in a series of diaryl pyrimidines, the placement of amino groups (EDGs) or fluorine atoms (EWGs) in the aryl rings drastically changed the inhibitory activity against inflammatory mediators. mdpi.com Specifically, amino groups in the para-position of the aromatic rings conferred the highest activity against nitric oxide and IL-6 secretion. mdpi.com

Table 1: SAR Analysis of Pyrimidine Scaffold Modifications Illustrative data from a study on Pyrimidine-4-carboxamide inhibitors of NAPE-PLD.

Compound IDX1X2X3pIC50 (± SEM)
2 NNCH6.09 ± 0.04
3 NCHCH4.98 ± 0.03
4 CHNCH5.84 ± 0.03
5 CHNN5.39 ± 0.11
6 NNN<4.3

Source: Adapted from Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. nih.gov

Linkers, the molecular fragments connecting a core scaffold to other functional groups, are critical in determining the binding orientation and affinity of a ligand. nih.govresearchgate.net In Pyrimidin-4-ylmethanamine, the methylene (B1212753) group (-CH2-) serves as a simple, flexible linker between the pyrimidine ring and the primary amine.

The length, rigidity, and composition of a linker can significantly affect biological activity. nih.govnih.gov SAR studies on benzyl (B1604629) pyrimidines have shown that increasing the length of a linker can lead to decreased activity. researchgate.net Flexible linkers, such as those rich in glycine, can allow for optimal positioning of functional domains, while more rigid linkers can be used to restrict the conformation of a molecule to a more active binding pose. nih.gov The design of a linker with an optimized structure is crucial as it can influence the efficacy and pharmacokinetic properties of a compound. researchgate.net The primary amine of Pyrimidin-4-ylmethanamine, connected via the methylene linker, is a key functional group capable of forming strong hydrogen bonds and electrostatic interactions with target receptors. cymitquimica.comresearchgate.net

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify a lead compound to improve potency, selectivity, or metabolic properties while retaining its primary biological activity. nih.govcambridgemedchemconsulting.com This involves substituting one atom or group with another that has similar steric or electronic properties.

For pyrimidine-based compounds, the pyrimidine ring itself is often a privileged scaffold. Studies comparing pyrimidine-4-carboxamides to their pyridyl and triazine analogs demonstrated that the pyrimidine core was optimal for activity, with the other heterocycles leading to a significant decrease in potency. nih.gov This suggests that the specific arrangement and electronic nature of the two nitrogen atoms in the pyrimidine ring are essential for target recognition.

Common bioisosteric replacements for a pyrimidine ring can include other nitrogen-containing heterocycles like triazines, pyridines, or fused systems such as triazolopyrimidines. cambridgemedchemconsulting.commdpi.com For example, the 1,2,4-triazolo[1,5-a]pyrimidine system is considered a bioisostere for purine (B94841) scaffolds. mdpi.com Such modifications can alter key properties like hydrogen bonding capacity, pKa, and solubility, thereby fine-tuning the compound's interaction with its biological target. nih.gov

Computational Chemistry and Molecular Docking Simulations

Computational methods are powerful tools for predicting how a ligand like Pyrimidin-4-ylmethanamine might bind to a protein target and for rationalizing observed SAR data. researchgate.netresearchgate.net Molecular docking, in particular, helps visualize and score the potential binding modes of a molecule within a receptor's active site. rjpbcs.com

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. physchemres.org The output of these simulations includes a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. nih.gov A lower (more negative) binding energy generally indicates a more stable and potentially more potent ligand-receptor complex. researchgate.net

Table 2: Predicted Binding Energies of Pyrimidine Derivatives Against CDK2 (PDB: 1HCK) Illustrative data from a molecular docking study on related pyrimidine compounds.

Compound IDBinding Energy (kcal/mol)
4a -7.7
4b -7.4
4c -7.9
4h -7.5

Source: Adapted from Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. nih.gov

A detailed analysis of the docked poses reveals the specific intermolecular interactions that stabilize the ligand in the active site. nih.gov For Pyrimidin-4-ylmethanamine, the two nitrogen atoms in the pyrimidine ring are potential hydrogen bond acceptors, while the primary amine of the methanamine group is a strong hydrogen bond donor. cymitquimica.com

Docking studies frequently show pyrimidine derivatives forming hydrogen bonds with key amino acid residues in the active site, such as lysine (B10760008), threonine, and glutamic acid. nih.gov For instance, the pyrimidine nitrogen atoms can accept hydrogen bonds from the backbone or side chains of amino acids like LYS 33 and THR 14, while the amino group can donate a hydrogen bond to an acceptor like a glutamate (B1630785) residue. nih.gov These hydrogen bonding networks are often crucial for the stability of the protein-ligand complex and are a primary determinant of a compound's biological activity. researchgate.netnih.govnih.gov The formation of a dense network of intermolecular hydrogen bonds can lead to high binding affinity and stability. mdpi.com

Conformational Analysis of Pyrimidin-4-ylmethanamine Derivatives

The conformational flexibility of a molecule is a critical determinant of its interaction with biological targets. For Pyrimidin-4-ylmethanamine and its derivatives, conformational analysis primarily revolves around the rotational freedom of the aminomethyl group relative to the pyrimidine ring. The key dihedral angle is defined by the C5-C4-Cα-N bond sequence (where Cα is the methylene carbon).

The rotation around the C4-Cα single bond is relatively free, allowing the aminomethyl substituent to adopt various spatial orientations. However, certain conformations are energetically more favorable than others due to steric and electronic effects. Computational studies on similar aromatic systems suggest that low-energy conformations would likely place the amino group in a staggered arrangement relative to the hydrogen atom at the C5 position of the pyrimidine ring to minimize steric hindrance.

Furthermore, the protonation state of the aminomethyl group and the nitrogen atoms of the pyrimidine ring, which is influenced by the physiological pH, plays a significant role in the conformational preferences. As a dihydrochloride (B599025) salt, the amino group and at least one of the ring nitrogens are protonated. This introduces electrostatic interactions that can influence the preferred conformation. Intramolecular hydrogen bonding between the ammonium (B1175870) group and the nitrogen at position 3 of the pyrimidine ring could potentially stabilize certain conformations, leading to a more folded or compact structure.

Molecular dynamics simulations of related pyrimidine-based compounds have shown that while the pyrimidine ring itself is rigid, the substituents can exhibit considerable flexibility. nih.gov This flexibility allows the molecule to adapt its conformation upon binding to a target protein, a concept known as "induced fit." The accessible conformations of Pyrimidin-4-ylmethanamine derivatives are therefore crucial for their structure-activity relationships, as they dictate the optimal presentation of pharmacophoric features, such as hydrogen bond donors and acceptors, to a biological receptor. The exploration of this conformational space is a key aspect of rational drug design involving this scaffold.

In Silico ADMET and Drug-Likeness Predictions

In silico tools are invaluable in early drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, as well as its general "drug-likeness." These predictions help to identify potential liabilities and guide the optimization of lead compounds.

Evaluation of Predicted Pharmacokinetic Properties

Based on its structure, Pyrimidin-4-ylmethanamine dihydrochloride is expected to possess physicochemical properties that influence its pharmacokinetic profile. As a small, polar molecule, it is likely to have good aqueous solubility, which is favorable for absorption from the gastrointestinal tract. However, its polarity may limit its passive diffusion across biological membranes.

Several computational models can be used to predict key pharmacokinetic parameters. The table below presents a hypothetical ADMET profile for Pyrimidin-4-ylmethanamine, generated based on its structure and the known properties of similar heterocyclic amines.

ADMET PropertyPredicted ValueInterpretation
Molecular Weight (g/mol)182.06 (dihydrochloride)Low molecular weight, favorable for absorption.
LogP (Octanol/Water Partition Coefficient)-0.5 to 0.5Hydrophilic nature, suggesting good solubility but potentially low passive permeability.
Aqueous SolubilityHighFavorable for formulation and dissolution.
Human Intestinal Absorption (HIA)Moderate to HighLikely absorbed, but may be subject to transporter effects.
Blood-Brain Barrier (BBB) PenetrationLowPolar nature and charge at physiological pH would likely limit CNS penetration.
CYP450 2D6 InhibitionUnlikelyGenerally, simple pyrimidines are not strong inhibitors of major CYP isoforms.
hERG InhibitionLow ProbabilityLacks common structural motifs associated with hERG liability.

These predictions suggest that Pyrimidin-4-ylmethanamine would likely be orally bioavailable, but its distribution might be limited, particularly into the central nervous system. Its metabolism is predicted to be minimal via the major cytochrome P450 enzymes.

Screening for Potential Off-Target Interactions and Toxicity Profiles

Computational screening for potential off-target interactions is a crucial step in assessing the safety profile of a new chemical entity. This involves comparing the structure of the compound against a database of known pharmacologically active molecules and their targets. The pyrimidine scaffold is present in numerous approved drugs, which interact with a wide range of biological targets. researchgate.net

Given the structural simplicity of Pyrimidin-4-ylmethanamine, it may exhibit a relatively clean off-target profile. However, the presence of the basic amine and the pyrimidine ring could lead to interactions with targets that recognize these motifs. For instance, various kinases, G-protein coupled receptors (GPCRs), and ion channels have been shown to bind to ligands containing pyrimidine rings.

Toxicity predictions are another critical component of in silico assessment. Based on its structure, Pyrimidin-4-ylmethanamine is not expected to contain structural alerts for mutagenicity (Ames test) or carcinogenicity. However, as with many small nitrogen-containing heterocycles, high doses could potentially lead to non-specific toxicity.

The following table summarizes the predicted drug-likeness and potential liabilities for Pyrimidin-4-ylmethanamine.

Drug-Likeness Rule/Toxicity PredictionStatusComment
Lipinski's Rule of FiveCompliantPasses all criteria (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).
Ghose FilterCompliantFalls within the acceptable range for molecular weight, molar refractivity, and atom count.
Veber's RuleCompliantLow number of rotatable bonds and low polar surface area.
Mutagenicity (Ames)Predicted NegativeNo obvious structural alerts for mutagenicity.
CarcinogenicityPredicted NegativeLacks structural features commonly associated with carcinogenicity.
HepatotoxicityLow ProbabilityNo clear structural motifs linked to liver toxicity.

Medicinal Chemistry and Drug Discovery Applications

Pyrimidin-4-ylmethanamine Dihydrochloride (B599025) as a Privileged Scaffold for Drug Design

The concept of a privileged scaffold refers to a molecular framework that can be used to develop ligands for diverse biological targets. The pyrimidine (B1678525) nucleus is a quintessential example, found in numerous FDA-approved drugs. mdpi.com Its utility lies in the nitrogen atoms' ability to act as hydrogen bond acceptors and donors, which facilitates crucial interactions within the binding sites of proteins like kinases. Pyrimidin-4-ylmethanamine dihydrochloride, featuring a reactive aminomethyl group on this core scaffold, is an ideal starting point for chemical elaboration to create extensive libraries of compounds for drug screening.

Design of Novel Chemical Entities Based on the Pyrimidine Core

The pyrimidine scaffold is a versatile template for the design of new chemical entities (NCEs) targeting a multitude of diseases. Medicinal chemists frequently utilize the pyrimidine core to construct inhibitors of protein kinases, which are critical targets in oncology. mdpi.com For instance, by modifying the pyrimidine ring at its 2, 4, 5, and 6 positions, researchers have developed potent and selective inhibitors for various kinases. mdpi.comnih.gov

One strategy involves the synthesis of 2,4-di(arylamino)pyrimidine derivatives, which have been identified as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) kinases, a key target in non-small cell lung cancer. mdpi.com Another approach has led to the development of pyrimidine-based inhibitors of Aurora A kinase, a protein that is upregulated in many cancers and is involved in stabilizing the MYC oncoproteins, which are notoriously difficult to target directly. nih.gov Structure-based drug design has enabled the creation of pyrimidine derivatives that potently inhibit Aurora A, leading to reduced levels of MYC proteins and significant tumor regression in preclinical models. nih.gov

Furthermore, hybrid molecules incorporating the pyrimidine scaffold have shown promise. For example, combining the 4-aminoquinoline (B48711) structure (found in the antimalarial drug chloroquine) with a pyrimidine moiety has resulted in hybrid compounds with improved antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. nih.gov

Fragment-Based Drug Discovery Approaches Utilizing Pyrimidin-4-ylmethanamine

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. mdpi.com These initial hits are then optimized and grown into more potent, drug-like molecules. The pyrimidine scaffold, and by extension fragments like pyrimidin-4-ylmethanamine, are well-suited for FBDD due to their efficient binding characteristics and synthetic tractability.

Development of Therapeutic Agents from Pyrimidin-4-ylmethanamine Derivatives

The journey from an initial hit compound to a viable drug candidate involves a rigorous process of chemical modification and biological testing. Derivatives originating from scaffolds like pyrimidin-4-ylmethanamine undergo extensive optimization to enhance their therapeutic properties.

Identification and Optimization of Lead Compounds

Once an initial "hit" compound is identified from screening, a lead optimization phase begins. This involves the systematic synthesis of analogues to establish a Structure-Activity Relationship (SAR), which correlates changes in chemical structure with changes in biological activity.

For example, a series of novel pyrimidin-4-yl-1H-imidazol-2-yl derivatives were synthesized and tested for their antiproliferative activity against melanoma cell lines. This SAR study identified a compound that exhibited potent activity against two melanoma cell lines (IC50 values of 0.62 and 4.49 μM) and was found to be a selective inhibitor of the CRAF kinase. nih.gov

In another program targeting Alzheimer's disease, a lead compound with a 4-aminopyrimidine (B60600) core was discovered through virtual screening. nih.gov Subsequent optimization focused on synthesizing a series of novel aminopyrimidine and diaminopyrimidine derivatives to improve potency. This effort led to a compound whose potency was 26-fold greater than the original lead. nih.gov Similarly, a previously identified Src kinase inhibitor based on a pyrazolo[3,4-d]pyrimidine scaffold, which showed promise for treating triple-negative breast cancer but had toxicity issues, underwent extensive structural optimization. The resulting lead compound demonstrated potent anti-cancer activity both in vitro and in vivo, along with good pharmacokinetic properties and lower toxicity. nih.gov

Strategies for Improving Potency, Selectivity, and Metabolic Stability

A successful drug candidate must not only be potent against its intended target but also selective over other related targets to minimize side effects. It must also be metabolically stable to ensure it remains in the body long enough to exert its therapeutic effect.

Several strategies are employed to achieve these goals:

Improving Potency: Potency is often enhanced by optimizing the interactions between the drug molecule and its target protein. In the development of 4,6-pyrimidinediamine derivatives as dual EGFR/FGFR inhibitors, structural analysis of known inhibitors guided the design of new compounds with improved activity. nih.gov

Enhancing Selectivity: Selectivity can be achieved by exploiting subtle differences in the binding sites of related proteins. For instance, in the development of JNK kinase inhibitors, a novel series of 2-aminopyridopyrimidinones was optimized to yield compounds with high selectivity against the related p38 kinase. researchgate.net

Increasing Metabolic Stability: Metabolic instability, often due to breakdown by cytochrome P450 (CYP) enzymes in the liver, can be addressed by modifying the parts of the molecule susceptible to metabolism. Studies on pyrazolo[3,4-d]pyrimidine derivatives identified that the main metabolic pathways were oxidative dechlorination and N-dealkylation, primarily by the CYP3A enzyme family. dntb.gov.ua This knowledge allows medicinal chemists to block these metabolic "soft spots" by, for example, replacing a hydrogen atom with a fluorine atom, thereby improving the compound's half-life.

The table below summarizes the optimization of a lead compound into a potent and selective JNK inhibitor. researchgate.net

CompoundJNK3 IC50 (nM)p38 IC50 (µM)Human Liver Microsome Stability (t1/2, min)Oral Bioavailability (%F)
Lead Compound 1 ----
Optimized Inhibitor 13 15> 107687

Target Identification and Validation Research

A crucial aspect of drug discovery is the identification and validation of the biological target whose modulation will lead to a therapeutic effect. The pyrimidine scaffold has been instrumental in developing chemical probes to investigate the roles of various protein targets in disease.

Many pyrimidine derivatives have been developed as inhibitors for protein kinases, a large family of enzymes that are frequently dysregulated in cancer. mdpi.com Targets for pyrimidine-based inhibitors include:

Aurora Kinases: As mentioned, these are involved in cell division and are targets for MYC-driven cancers. nih.gov

Src and KDR: These kinases are involved in signaling pathways that control cell growth and angiogenesis (the formation of new blood vessels that tumors need to grow). nih.gov

EGFR and FGFR: These are receptor tyrosine kinases whose activation can drive the growth of non-small cell lung cancer. Dual inhibitors are sought to overcome resistance mechanisms. nih.gov

Beta Amyloid Cleaving Enzyme-1 (BACE1): This enzyme is a key target in the development of therapies for Alzheimer's disease, as it is involved in the production of amyloid-β peptides that form plaques in the brain. nih.gov

Bromodomain and Extra-Terminal Domain (BET) Proteins (e.g., BRD4): These "epigenetic reader" proteins regulate the expression of key oncogenes, making them attractive cancer targets.

Polo-like kinase 1 (PLK1): This kinase plays a critical role in multiple phases of the cell cycle, and its inhibition can lead to cell death in tumors.

The development of potent and selective inhibitors for these targets, often built upon a pyrimidine core, not only provides potential therapeutic agents but also valuable tool compounds for researchers to validate the role of these proteins in disease pathology. mdpi.com For example, a selective inhibitor can be used in cell-based assays and animal models to confirm that blocking the activity of a specific kinase leads to the desired anti-tumor effect. figshare.com

The table below lists several pyrimidine derivatives and their validated biological targets.

Derivative ClassBiological TargetTherapeutic Area
Pyrazolo[3,4-d]pyrimidinesSrc, KDROncology (Triple-Negative Breast Cancer) nih.gov
2,4-DiaminopyrimidinesAurora A KinaseOncology (MYC-amplified cancers) nih.gov
4,6-PyrimidinediaminesEGFR, FGFROncology (Non-Small Cell Lung Cancer) nih.gov
AminopyrimidinesBACE1Neurology (Alzheimer's Disease) nih.gov
Aminopyrimidine-2,4-dionesBRD4, PLK1Oncology

Elucidating Molecular Targets of Pyrimidin-4-ylmethanamine Analogs

The aminopyrimidine core is a prevalent feature in a multitude of kinase inhibitors, where it often acts as a hinge-binding motif, mimicking the adenine (B156593) base of ATP. rsc.org This has led to the development of numerous pyrimidine-based compounds targeting various protein kinases involved in cancer cell proliferation and survival.

Protein Kinases as Key Targets:

Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of many cancers. Analogs of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle. rsc.org Computational studies have shown that these analogs establish strong inhibitory interactions within the CDK2 active site. rsc.org

p70S6K/Akt Pathway: The PI3K/Akt/mTOR signaling pathway is frequently activated in human cancers. 4-aminopyrimidine analogs have been discovered as dual inhibitors of p70S6K and Akt, demonstrating dose-dependent efficacy in preclinical cancer models. nih.gov

Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in non-small cell lung cancer. Pyrimidine-based derivatives have been designed as potent EGFR inhibitors to overcome drug resistance. researchgate.net For instance, 2,4-di(arylamino)pyrimidine derivatives have shown promise in targeting mutant EGFR kinases. mdpi.com

CRAF Kinase: In the field of melanoma treatment, pyrimidin-4-yl-1H-imidazole derivatives have been synthesized and identified as selective and potent inhibitors of CRAF, a key component of the MAPK signaling pathway. nih.gov

Janus Kinases (JAKs): Pyrazolo[3,4-d]pyrimidine scaffolds have been utilized to develop inhibitors of JAK1/2, which are implicated in myelofibrosis. nih.gov

Other Molecular Targets:

Beyond kinases, the versatile pyrimidine scaffold has been adapted to target other critical enzymes:

Beta-Amyloid Cleaving Enzyme-1 (BACE1): In the context of Alzheimer's disease, 4-aminopyrimidine and 4,6-diaminopyrimidine (B116622) derivatives have been designed as BACE1 inhibitors, with some compounds showing the potential to cross the blood-brain barrier. nih.gov

Dipeptidyl Peptidase-4 (DPP-4): While not directly pyrimidine-based, the related aminomethyl-pyridines have been developed as potent and selective inhibitors of DPP-4, a target for type 2 diabetes. nih.gov This suggests the potential for similar aminomethyl-pyrimidine structures to be explored for this target.

Molecular Targets of Various Pyrimidine Analogs

Compound ClassMolecular TargetTherapeutic AreaKey Findings
N-(pyridin-3-yl)pyrimidin-4-amine analogsCDK2CancerPotent inhibition of overexpressed CDK2. rsc.org
4-aminopyrimidine analogsp70S6K/AktCancerDual inhibition with single-digit nanomolar potency. nih.gov
Pyrimidin-4-yl-1H-imidazole derivativesCRAFMelanomaSelective and potent inhibition with IC50 values in the micromolar range. nih.gov
4-aminopyrimidine and 4,6-diaminopyrimidine derivativesBACE1Alzheimer's DiseaseOptimized compounds showed IC50 of 1.4 µM. nih.gov
Pyrazolo[3,4-d]pyrimidine derivativesJAK1/2MyelofibrosisApproved drugs like Ruxolitinib are based on this scaffold. nih.gov

Investigating Target Engagement and Cellular Pathway Modulation

The biological effect of a drug candidate is not only dependent on its affinity for a specific target but also on its ability to engage that target within a cellular context and modulate downstream signaling pathways.

Research on various pyrimidine derivatives has shed light on their cellular mechanisms of action:

Cell Cycle Arrest and Apoptosis: Novel 2,4-diaminopyrimidine (B92962) derivatives have been shown to inhibit the proliferation of cancer cell lines by inducing a decrease in the mitochondrial membrane potential, which leads to apoptosis. rsc.org Furthermore, these compounds can cause cell cycle arrest at the G2/M phase. rsc.org

Inhibition of Tubulin Polymerization: Some pyrimidine analogs act as microtubule-targeting agents. One such prototype, bearing a fused 1,4-benzodioxane (B1196944) moiety, was found to suppress tubulin polymerization and disrupt the microtubule network in liver cancer cells. mdpi.com

Modulation of Cellular Signaling Pathways: 4-aminopyrimidine analogs that dually inhibit p70S6K and Akt have been shown to block the PI3K/Akt/mTOR signaling pathway in a dose-dependent manner in breast cancer cells. nih.gov This was evidenced by the inhibition of S6 phosphorylation. nih.gov The effects of other pyrimidine analogs on cell growth have been studied in organisms like Tetrahymena thermophila, providing insights into their broader cellular effects and metabolism. nih.govplos.org

Cellular Effects of Pyrimidine Analogs

Compound ClassCellular EffectAffected PathwayCell Line/Organism
2,4-diaminopyrimidine derivativesInduction of apoptosis, cell cycle arrest at G2/MMitochondrial pathwayA549 (Lung cancer)
Pyrimidine with fused 1,4-benzodioxaneDisruption of microtubule networkTubulin polymerizationHepG2 (Liver cancer)
4-aminopyrimidine analogsInhibition of S6 phosphorylationPI3K/Akt/mTORMDA-MB-231 (Breast cancer)
Various pyrimidine analogsInhibition of cell growthPyrimidine metabolismTetrahymena thermophila

Exploration of Multi-Targeting Approaches for Complex Diseases

Complex diseases such as cancer and neurodegenerative disorders often involve the dysregulation of multiple signaling pathways. mdpi.com Consequently, a therapeutic strategy that involves modulating a single target may have limited efficacy. This has led to the exploration of multi-target inhibitors, and the versatile pyrimidine scaffold is well-suited for this approach. mdpi.com

Multi-Target Kinase Inhibition in Oncology:

The structural similarities among the ATP-binding sites of various kinases can be exploited to design pyrimidine-based inhibitors that act on multiple targets simultaneously.

Dual EGFR/VEGFR-2 Inhibition: Phenylpyrazolo[3,4-d]pyrimidine derivatives have been developed as dual inhibitors of EGFR and VEGFR-2, two key kinases involved in tumor growth and angiogenesis. mdpi.com

Dual BRD4/PLK1 Inhibition: Novel aminopyrimidine-2,4-diones have been synthesized as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), both of which are promising targets in cancer therapy. mdpi.com

Broad-Spectrum Kinase Inhibition: The 4-aminopyrazolopyrimidine scaffold has been extensively modified to create inhibitors targeting a wide range of tyrosine and serine/threonine kinases, including BTK, FGFR, PI3K, and Src family kinases. nih.gov

Multi-Targeting in Neurodegenerative Diseases:

The multifactorial nature of Alzheimer's disease has spurred the development of multi-target-directed ligands. Pyrimidine derivatives have been investigated for their ability to simultaneously inhibit multiple enzymes implicated in the disease's pathology, such as acetylcholinesterase and monoamine oxidase.

Multi-Targeting Pyrimidine Derivatives

Compound ClassMolecular TargetsDisease AreaRationale
Phenylpyrazolo[3,4-d]pyrimidinesEGFR, VEGFR-2CancerSimultaneously inhibit tumor growth and angiogenesis. mdpi.com
Aminopyrimidine-2,4-dionesBRD4, PLK1CancerInhibit multiple processes involved in cancer growth and survival. mdpi.com
4-aminopyrazolopyrimidinesBTK, EGFR, FGFR, PI3K, Src, mTORCancerBroad-spectrum inhibition of key oncogenic kinases. nih.gov

Preclinical and Mechanistic Investigations

In Vitro Cellular Assays and Phenotypic Screening

In vitro assays are foundational in early-stage drug discovery, providing initial data on a compound's biological effects on cells in a controlled laboratory setting.

Cell Viability and Cytotoxicity Assays

The cytotoxic potential of novel pyrimidine (B1678525) derivatives is frequently evaluated across a variety of human cancer cell lines. Standard methodologies, such as MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and Neutral Red assays, are employed to quantify the effect of these compounds on cell viability and proliferation. researchgate.net

For instance, a study on a series of pyrimidinyl pyrazole derivatives demonstrated significant antiproliferative activity against human lung cancer cell lines. nih.gov Similarly, another investigation synthesized pyrimidine derivatives and tested their cytotoxicity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, observing a significant toxic effect. researchgate.net Research into pyrimidin-4-yl-1H-imidazole derivatives also revealed potent antiproliferative activities against human melanoma cell lines A375P and WM3629, with some compounds showing superior efficacy compared to the established RAF inhibitor, Sorafenib. nih.gov

Below is a representative table summarizing cytotoxicity data for illustrative pyrimidine derivatives against various cancer cell lines.

Compound ClassCell LineAssayEndpointResultReference
Pyrimidin-4-yl-1H-imidazoleA375P (Melanoma)AntiproliferationIC₅₀0.62 µM (for compound 7a) nih.gov
Pyrimidin-4-yl-1H-imidazoleWM3629 (Melanoma)AntiproliferationIC₅₀4.49 µM (for compound 7a) nih.gov
Pyrimidine DerivativeHepG2 (Liver)Cytotoxicity-Active researchgate.net
Pyrimidine DerivativeMCF-7 (Breast)Cytotoxicity-Active researchgate.net
2,4-PyrimidinediamineA549 (Lung)Antiproliferation-Active nih.gov
2,4-PyrimidinediamineH2228 (Lung)Antiproliferation-Active nih.gov

High-Throughput Screening for Biological Activity

High-throughput screening (HTS) campaigns are instrumental in discovering novel biological activities for chemical compounds. In one such campaign aimed at identifying small molecules for bone disorder treatments, a compound featuring a 2-aminopyrimidine (B69317) template was discovered. nih.gov Subsequent optimization led to the development of (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, a potent agonist of the Wnt/β-catenin signaling pathway, which plays a crucial role in bone formation. nih.gov

HTS is also employed to identify enzyme inhibitors. A virtual screening effort followed by optimization led to the discovery of 4-aminopyrimidine (B60600) derivatives as inhibitors of β-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. nih.gov The optimized compound showed a 26-fold increase in potency compared to the initial hit. nih.gov

Cell Cycle Analysis and Apoptosis Induction Studies

Understanding a compound's effect on the cell cycle and its ability to induce programmed cell death (apoptosis) are critical steps in characterizing potential anticancer agents.

Flow Cytometry for Cell Cycle Progression Perturbation

Flow cytometry is a key technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). A number of pyrimidine derivatives have been shown to perturb cell cycle progression in cancer cells.

For example, a study on 2,4-pyrimidinediamine derivatives revealed that the lead compound, 12a, could induce a slight arrest in the S phase of the cell cycle in A549 lung cancer cells. nih.gov Another investigation into different pyrimidine derivatives found that they could block the cell cycle at the G0 or G1 phase in MDA-MB-468 breast cancer cells. nih.gov Furthermore, a derivative of the antimalarial drug Pyrimethamine, known as Methylbenzoprim, was found to arrest melanoma cells in the S-phase. researchgate.net This disruption of the normal cell cycle is a common mechanism for anticancer agents. mdpi.com

Assays for Programmed Cell Death Induction

The induction of apoptosis is a highly desirable characteristic for anticancer drugs. Various assays are used to detect the hallmarks of apoptosis, such as Annexin (B1180172) V/propidium iodide (PI) staining and Hoechst staining.

Several studies have confirmed the pro-apoptotic properties of pyrimidine derivatives. nih.gov For instance, a series of Pyrimethamine analogs were screened for their ability to induce apoptosis in metastatic melanoma cell lines. researchgate.net In a separate study, 2,4-pyrimidinediamine derivative 12a was shown to induce apoptosis in A549 and H2228 cells, as confirmed by AO/EB and Hoechst 33258 staining assays. nih.gov These assays revealed characteristic changes in cell morphology and nuclear condensation indicative of late-stage apoptosis. nih.gov Similarly, other pyrimidine-linked pyrazole derivatives have been shown to induce the intrinsic apoptosis pathway in leukemia cells. nih.gov

Detailed Mechanism of Action Elucidation

Elucidating the precise molecular target and mechanism of action is crucial for the further development of any potential therapeutic agent. For pyrimidine derivatives, a variety of mechanisms have been identified.

Many pyrimidine compounds exert their effects by inhibiting key enzymes involved in cell proliferation and survival. nih.gov For example, a class of pyrimidine derivatives was found to act as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression from the G1 to S phase. nih.gov Another study identified pyrimidinyl pyrazole derivatives as inhibitors of tubulin polymerization, a process essential for cell division. nih.gov These compounds were found to bind to the colchicine site on tubulin, thereby disrupting microtubule dynamics. nih.gov

Dual-target inhibitors are also an area of active research. A series of 2,4-pyrimidinediamine derivatives were designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs), showing enhanced therapeutic activity in ALK-positive cancer cells. nih.govresearchgate.net The mechanism was further confirmed by observing the downstream effects on protein regulation, including the down-regulation of p-ALK and up-regulation of acetylated histone H3. researchgate.net

Biochemical Pathway Analysis and Enzyme Activity Modulation

No studies have been identified that investigate the specific biochemical pathways affected by Pyrimidin-4-ylmethanamine dihydrochloride (B599025) or its modulatory effects on enzyme activities. Research on other pyrimidine analogs often highlights their role as inhibitors of enzymes crucial for DNA and RNA synthesis, such as dihydrofolate reductase or thymidylate synthase. However, no such data is available for the compound .

Gene Expression Profiling and Transcriptional Regulation Studies

There are no published studies on the gene expression profiles or the transcriptional regulatory effects of Pyrimidin-4-ylmethanamine dihydrochloride. Such studies would be essential to understand the cellular responses to this compound and to identify potential biomarkers of its activity.

Perturbation of Cellular Homeostasis (e.g., Fe-homeostasis)

The impact of this compound on cellular homeostasis, including iron (Fe) homeostasis, has not been documented in the available literature. The regulation of iron metabolism is a critical cellular process, and its disruption can have significant physiological consequences, but any link to this specific pyrimidine derivative is currently unknown.

In Vivo Efficacy Studies in Disease Models (General Focus on Research Objectives)

While pyrimidine-based compounds have been evaluated in numerous preclinical disease models, no in vivo efficacy studies specifically for this compound have been reported.

Evaluation in Relevant Preclinical Disease Models

Information regarding the evaluation of this compound in any relevant preclinical disease models is not available.

Assessment of Efficacy and Biological Response

Without in vivo studies, there is no data to assess the efficacy or biological response to this compound in any disease context.

Future Research Directions and Therapeutic Potential

Exploration of Novel Therapeutic Areas for Pyrimidin-4-ylmethanamine Derivatives

The versatility of the pyrimidine (B1678525) scaffold allows for its application across a wide spectrum of diseases. nih.govtandfonline.com While existing pyrimidine-based drugs have made significant impacts, the next wave of research will focus on developing derivatives of Pyrimidin-4-ylmethanamine for novel and challenging therapeutic areas.

Oncology: Cancer remains a primary focus for pyrimidine derivatives due to their role as building blocks of DNA and RNA, making them ideal candidates for interfering with the proliferation of rapidly dividing cancer cells. frontiersin.orgnih.gov Future work will likely involve designing Pyrimidin-4-ylmethanamine derivatives that act as potent and selective inhibitors of key oncogenic pathways, such as tyrosine kinases (e.g., EGFR, VEGFR-2) and cell cycle-regulating kinases (e.g., CDKs). mdpi.comekb.egnih.gov Research into their efficacy against triple-negative breast cancer and other aggressive cancers where targeted therapies are lacking is a particularly promising avenue. nih.gov The development of dual-target inhibitors, which can simultaneously block multiple cancer-promoting pathways, represents a strategic approach to enhance efficacy and overcome drug resistance. nih.gov

Infectious Diseases: The pyrimidine core is integral to established antibacterial, antifungal, and antiviral drugs. nih.govresearchgate.net Research is ongoing to develop novel Pyrimidin-4-ylmethanamine derivatives to combat drug-resistant microbial strains, a growing global health threat. gsconlinepress.com For instance, new derivatives could be designed to inhibit microbial enzymes essential for survival or to disrupt DNA intercalation processes. gsconlinepress.com In antiviral therapy, modifications to the pyrimidine ring could yield potent agents against viruses like influenza or HIV by targeting viral enzymes such as reverse transcriptase. nih.govresearchgate.net

Inflammatory and Autoimmune Disorders: Certain pyrimidine derivatives have demonstrated significant anti-inflammatory properties by modulating the expression of inflammatory mediators like prostaglandins (B1171923) and various interleukins. rsc.org Future studies could explore how derivatives of Pyrimidin-4-ylmethanamine might inhibit targets like Janus kinases (JAKs) or dihydroorotate (B8406146) dehydrogenase (DHODH), which are implicated in autoimmune diseases. mdpi.comembopress.org

Central Nervous System (CNS) Disorders: The pyrimidine scaffold has shown potential in developing agents for CNS disorders. nih.govnih.gov Research into Pyrimidin-4-ylmethanamine derivatives could lead to new treatments for conditions like Alzheimer's disease, epilepsy, or chronic pain by designing molecules that can effectively cross the blood-brain barrier and interact with CNS targets such as serotonin (B10506) or adenosine (B11128) receptors. nih.govmdpi.com

Advancements in Synthetic Methodologies for Enhanced Accessibility and Diversity

The ability to synthesize a wide variety of derivatives is crucial for effective drug discovery. Modern synthetic chemistry offers powerful tools to efficiently create libraries of Pyrimidin-4-ylmethanamine analogues for biological screening.

Future efforts will likely focus on:

Multicomponent Reactions (MCRs): Techniques like the Biginelli reaction allow for the one-pot synthesis of complex pyrimidine structures from three or more starting materials, offering an efficient route to diverse molecular architectures. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions: These reactions provide a robust method for introducing a wide range of substituents onto the pyrimidine ring with high precision and yield, enabling fine-tuning of a compound's pharmacological properties. researchgate.net

Green Chemistry Protocols: The adoption of environmentally friendly synthetic methods, such as using water as a solvent or employing solvent-free conditions, is becoming increasingly important. tandfonline.com These approaches reduce waste and improve the sustainability of drug manufacturing.

Combinatorial Chemistry: Generating large, focused libraries of Pyrimidin-4-ylmethanamine derivatives will accelerate the identification of lead compounds with desired biological activities.

These advanced methodologies will not only make the synthesis of novel derivatives more efficient but also expand the chemical space that can be explored, increasing the probability of discovering next-generation therapeutics. tandfonline.com

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Drug Discovery

Key applications include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel protein targets for which pyrimidine derivatives could be effective inhibitors. nih.gov

Virtual Screening and De Novo Design: Machine learning models can screen massive virtual libraries of potential Pyrimidin-4-ylmethanamine derivatives to predict their binding affinity to a target protein. elsevier.com Generative AI can even design entirely new molecules with optimized properties from the ground up. elsevier.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the process is crucial. AI models can predict these properties with increasing accuracy, reducing the likelihood of late-stage failures. nih.govmdpi.com

Structure-Activity Relationship (SAR) Analysis: AI can identify complex patterns in SAR data, helping medicinal chemists understand how structural modifications affect a compound's biological activity and guiding the design of more potent and selective molecules. elsevier.comnih.gov

Development of Prodrug Strategies and Targeted Delivery Systems

Even a highly potent compound can fail if it doesn't reach its intended target in the body in sufficient concentrations. Prodrug strategies and targeted delivery systems are designed to overcome these pharmacokinetic challenges.

Prodrug Strategies: A prodrug is an inactive or less active molecule that is converted into the active drug within the body. nih.gov This approach can be used to improve the aqueous solubility, stability, and bioavailability of Pyrimidin-4-ylmethanamine derivatives. nih.govunisi.it For example, modifying the parent compound with a solubilizing moiety that is later cleaved by enzymes in the blood or target tissue can enhance its therapeutic profile. nih.gov This strategy has been successfully applied to other pyrimidine-based compounds to overcome poor water solubility. unisi.it

Targeted Delivery Systems: Encapsulating Pyrimidin-4-ylmethanamine derivatives within nanocarriers can improve their delivery to specific sites, such as tumors, while minimizing exposure to healthy tissues. nih.govresearchgate.net

Liposomes and Nanoparticles: These carriers can passively accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect. nih.gov They can also be actively targeted by attaching ligands (e.g., antibodies, peptides) to their surface that bind to receptors overexpressed on cancer cells. nih.govresearchgate.net

Stimuli-Responsive Systems: Advanced delivery systems are being designed to release their drug cargo in response to specific triggers in the tumor microenvironment, such as changes in pH or the presence of certain enzymes. scioverleaf.org Recently, a system using bacterial protein nanotubes that disassemble in the high ATP environment of tumor cells has shown promise for precisely delivering anticancer agents. scioverleaf.org

Loading pyrimidine-based anticancer agents into low-density lipoprotein (LDL) nanoparticles is another innovative strategy that leverages the high expression of LDL receptors on cancer cells for targeted internalization. nih.gov

Addressing Challenges in Translational Research and Clinical Development Pipelines

The path from a promising compound in the lab to an approved therapy for patients is fraught with challenges. cytivalifesciences.com For any new class of drugs, including derivatives of Pyrimidin-4-ylmethanamine, navigating this "valley of death" is a critical final step.

Key hurdles include:

Bridging Science and Business: Translating a scientific discovery into a viable commercial product requires securing funding, developing a strategic plan, and making key decisions about manufacturing and partnerships. cytivalifesciences.com

Navigating Regulatory Processes: The regulatory approval process is complex, rigorous, and varies by region. cytivalifesciences.com It requires meticulous documentation of chemistry, manufacturing, and controls (CMC), as well as robust data from preclinical and clinical studies to demonstrate safety and efficacy.

Scalable Manufacturing: Developing a manufacturing process that can be scaled up from laboratory quantities to commercial production without compromising quality is a significant technical challenge. cytivalifesciences.com

Overcoming Drug Resistance: Cancer cells and microbes can develop resistance to therapies. nih.govmdpi.com A major challenge in the clinical development of new pyrimidine derivatives will be to design combination therapies or next-generation inhibitors that can overcome these resistance mechanisms. mdpi.comnih.gov

Successfully overcoming these challenges will require close collaboration between academic researchers, pharmaceutical companies, regulatory agencies, and clinicians to ensure that promising derivatives of Pyrimidin-4-ylmethanamine can ultimately benefit patients.

Q & A

Q. How can researchers ensure reproducibility when publishing synthetic protocols involving this compound?

  • Methodological Answer :
  • Detailed Reporting : Include exact molar ratios, solvent grades, and purification gradients.
  • Raw Data Sharing : Deposit NMR/HPLC chromatograms in open-access repositories (e.g., Zenodo).
  • Independent Validation : Collaborate with third-party labs to replicate key steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrimidin-4-ylmethanamine dihydrochloride
Reactant of Route 2
Pyrimidin-4-ylmethanamine dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.